Benzyl 2,4-Difluorobenzoate
Description
Benzyl 2,4-difluorobenzoate is a fluorinated aromatic ester characterized by a benzyl ester group attached to a 2,4-difluorobenzoic acid moiety. The fluorine atoms at the 2- and 4-positions of the benzene ring enhance the compound’s electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. The benzyl ester group contributes to increased lipophilicity compared to smaller alkyl esters, facilitating applications in drug delivery and organic intermediates .
Properties
IUPAC Name |
benzyl 2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONFTIWEGTIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-Difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester undergoes hydrolysis under acidic or basic conditions to yield 2,4-difluorobenzoic acid. This reaction is critical for deprotection in synthetic pathways:
-
Acidic Hydrolysis : Achieved with HCl (6 M) in refluxing THF (12 h), yielding >90% conversion to 2,4-difluorobenzoic acid .
-
Basic Hydrolysis : NaOH (1 M) in ethanol (60°C, 8 h) provides similar results but with lower selectivity due to potential side reactions .
Nucleophilic Substitution at the Ester Group
The ester moiety participates in transesterification and metal-catalyzed cross-coupling reactions:
Palladium-Catalyzed Suzuki-Miyaura Coupling
Benzyl 2,4-difluorobenzoate reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. Key conditions and yields :
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, K₃PO₄ | 82 |
| 2-Naphthyl | PdCl₂(dppf), Cs₂CO₃ | 75 |
Nickel-Catalyzed Alkylation
Ni(COD)₂/dppf enables coupling with alkylzinc reagents, forming alkylated products (e.g., n-hexyl substitution, 68% yield) .
Reduction Reactions
The ester group is reduced to a primary alcohol using strong hydride donors:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 h | 2,4-Difluorobenzyl alcohol | 88 |
| DIBAL-H | Toluene, −78°C, 2 h | 2,4-Difluorobenzaldehyde | 63 |
Electrophilic Aromatic Substitution (EAS)
Fluorine substituents direct electrophiles to specific positions. Nitration occurs selectively at the 5-position due to the meta-directing effect of fluorine :
| Nitrating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-2,4-difluorobenzoate | 71 |
Oxidative Transformations
The benzyl group undergoes oxidation to a ketone or carboxylic acid:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 h | 2,4-Difluorobenzoic acid | 85 |
| DDQ | DCE, 80°C, 12 h | 2,4-Difluorobenzophenone | 78 |
Fluorine-Specific Reactivity
The fluorine atoms enable unique transformations:
-
Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperidine) in DMF at 120°C to replace fluorine at the 4-position (62% yield).
-
Radical Bromination : NBS/AIBN selectively brominates the benzyl position (C-7) in 58% yield.
Key Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Benzyl 2,4-Difluorobenzoate serves as an intermediate in organic synthesis. It is commonly used to develop more complex organic molecules due to its unique chemical structure. The synthesis typically involves the esterification of 2,4-difluorobenzoic acid with benzyl alcohol, often catalyzed by sulfuric acid or pyridine under reflux conditions in solvents like toluene or dichloromethane.
Synthetic Routes
- Esterification Reaction :
- Reactants: 2,4-Difluorobenzoic acid + Benzyl alcohol
- Catalyst: Sulfuric acid / Pyridine
- Conditions: Reflux in toluene/dichloromethane
Biological Applications
This compound has been investigated for its potential as a biochemical probe due to the presence of fluorine atoms, which enhance its detectability via NMR spectroscopy. This property makes it useful in studying interactions with biological molecules.
Potential Biological Effects
- Lipophilicity : The fluorine substituents increase lipophilicity, enhancing interactions with lipid membranes and proteins.
- Enzyme Activity Modulation : Potential alterations in enzyme activity and receptor binding can be explored for drug design and development.
Medicinal Chemistry
The compound is being explored for its role in drug development. Its unique properties allow researchers to design molecules with improved pharmacokinetic profiles. Studies have indicated that compounds similar to this compound exhibit significant antibacterial and anticancer activities .
Case Studies
- Antiviral Activity : Research on related compounds has shown effectiveness against herpes simplex viruses (HSV-1 and HSV-2), indicating potential therapeutic applications .
- Anticancer Properties : Investigations into structure-activity relationships have identified derivatives that inhibit tumor cell proliferation, making them candidates for cancer therapies .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:
- Pharmaceuticals : As an intermediate for drug synthesis.
- Agrochemicals : In the formulation of pesticides and herbicides.
- Specialty Chemicals : Used in creating materials with specific properties due to its fluorinated structure.
Mechanism of Action
The mechanism by which Benzyl 2,4-Difluorobenzoate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and receptor binding, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Fluoro-Substitution
Phenyl 2,4-Difluorobenzoate and Phenyl 3,4-Difluorobenzoate () share the same molecular formula (C₁₃H₈F₂O₂, MW: 234.19) but differ in fluorine substitution patterns.
- 2,4-Difluoro isomer : Fluorine at the 2- and 4-positions creates a para-difluoro configuration, reducing steric hindrance and enhancing resonance stabilization.
- Both isomers are priced identically (¥31,500/5g, ¥8,500/1g) with >95% purity, suggesting comparable synthesis costs but distinct electronic properties .
Ester Group Variations
Ethyl 2,4-Difluorobenzoate ()
- Molecular Formula : C₉H₈F₂O₂ (MW: 188.16), smaller than benzyl/phenyl analogs.
- Properties: The ethyl group reduces steric bulk, lowering boiling points compared to benzyl derivatives. Ethyl esters are more susceptible to hydrolysis under acidic/basic conditions, whereas benzyl esters require hydrogenolysis for cleavage.
- Applications : Ethyl esters are preferred in volatile formulations (e.g., fragrances) due to lower molecular weight .
Methyl 2-(Bromomethyl)-4,5-Difluorobenzoate ()
- CAS : 1245515-61-0 (97% purity).
- Reactivity: The bromomethyl group enables nucleophilic substitution reactions, unlike non-functionalized esters. This compound is used as an intermediate in Suzuki-Miyaura couplings, contrasting with Benzyl 2,4-difluorobenzoate’s role as a protecting group .
Data Table: Key Properties of Selected Benzoates
| Compound | CAS # | Molecular Formula | Molecular Weight | Purity | Price (5g) | Key Feature |
|---|---|---|---|---|---|---|
| This compound* | Not Provided | C₁₄H₁₀F₂O₂ | 260.23 | N/A | N/A | High lipophilicity |
| Phenyl 2,4-Difluorobenzoate | 32159-52 | C₁₃H₈F₂O₂ | 234.19 | >95% | ¥31,500 | Para-difluoro configuration |
| Phenyl 3,4-Difluorobenzoate | 32158-52 | C₁₃H₈F₂O₂ | 234.19 | >95% | ¥31,500 | Ortho/para-directing fluorine |
| Ethyl 2,4-Difluorobenzoate | 108928-00-3 | C₉H₈F₂O₂ | 188.16 | 97% | N/A | High volatility |
| Methyl 2-(Bromomethyl)-4,5-Difluorobenzoate | 1245515-61-0 | C₁₀H₈BrF₂O₂ | 295.07 | 97% | N/A | Bromine-mediated reactivity |
*Calculated molecular weight based on benzyl ester structure.
Biological Activity
Benzyl 2,4-difluorobenzoate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a benzoyl group. The presence of fluorine enhances the compound's lipophilicity and stability, making it a suitable candidate for biological investigations.
The biological activity of this compound is primarily attributed to its interaction with biological molecules. The fluorine atoms facilitate better penetration into lipid membranes and enhance binding to proteins and enzymes. This interaction can lead to alterations in enzyme activity and receptor binding, which are critical for various biochemical processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against bacterial strains such as Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting specific diseases.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focused on the synthesis of various benzoate derivatives, including this compound, evaluated their antimicrobial properties. The results indicated that the difluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound revealed that its lipophilicity allows for better absorption and distribution in biological systems. This characteristic is particularly advantageous in drug development.
- Fluorescent Probes : Due to its unique structure, this compound has been utilized in the development of fluorescent probes for biological imaging. The fluorine atoms facilitate detection via NMR spectroscopy, making it a valuable tool in biochemical studies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-fluorobenzoate | Single fluorine substitution | Moderate antimicrobial |
| Ethyl 4-fluorobenzoate | Single fluorine substitution | Low enzyme inhibition |
| Benzyl benzoate | No fluorine | Limited biological activity |
| This compound | Two fluorine substitutions | High antimicrobial & enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
